4-chloro-1-methyl-3,5-dinitro-1H-pyrazole
Overview
Description
4-chloro-1-methyl-3,5-dinitro-1H-pyrazole is a chemical compound with the molecular formula C4H3ClN4O4 and a molecular weight of 206.54 g/mol . It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a chloro group at the 4-position, a methyl group at the 1-position, and two nitro groups at the 3- and 5-positions on the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-3,5-dinitro-1H-pyrazole typically involves the nitration of 4-chloro-1-methylpyrazole. The process begins with the chlorination of 1-methylpyrazole to introduce the chloro group at the 4-position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 3- and 5-positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and reaction time to prevent over-nitration and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-methyl-3,5-dinitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in a suitable solvent.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 4-amino-1-methyl-3,5-dinitro-1H-pyrazole.
Reduction: Formation of 4-chloro-1-methyl-3,5-diamino-1H-pyrazole.
Oxidation: Formation of 4-chloro-1-carboxy-3,5-dinitro-1H-pyrazole.
Scientific Research Applications
4-chloro-1-methyl-3,5-dinitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Used in the synthesis of advanced materials and as a precursor for the production of energetic materials
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-3,5-dinitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro groups are known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in biological systems, leading to cell damage or death. The chloro and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dinitropyrazole: Lacks the methyl group at the 1-position.
1-methyl-3,5-dinitro-1H-pyrazole: Lacks the chloro group at the 4-position.
3,5-dinitro-1H-pyrazole: Lacks both the chloro and methyl groups
Uniqueness
4-chloro-1-methyl-3,5-dinitro-1H-pyrazole is unique due to the presence of both chloro and methyl groups, which influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that make it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-chloro-1-methyl-3,5-dinitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN4O4/c1-7-4(9(12)13)2(5)3(6-7)8(10)11/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCXIULUEMQTNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269054 | |
Record name | 4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84547-96-6 | |
Record name | 4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84547-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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